Merocyanine 540 vs. Temoporfin (mTHPC): Potency Comparison in Leukemia Cells
In a direct head-to-head comparison against the clinical photosensitizer temoporfin (mTHPC), merocyanine 540 (MC540) required a 20-fold higher drug concentration and an 11-fold higher light dose to achieve 90% cell killing (LD90) in murine myeloid leukemia cells [1]. This quantifies MC540's lower potency relative to mTHPC in this specific model, a crucial consideration for applications requiring minimal drug or light exposure.
| Evidence Dimension | Lethal Dose 90% (LD90) Killing |
|---|---|
| Target Compound Data | 26 µM MC540 and 46.2 kJ/m² light |
| Comparator Or Baseline | 1.3 µM mTHPC and 4.2 kJ/m² light |
| Quantified Difference | 20-fold higher concentration and 11-fold higher light dose for MC540 |
| Conditions | Murine myeloid leukemia M1 and WEHI 3B (JCS) cells; drug incubation for 24h; light dose varied |
Why This Matters
This data provides a quantitative basis for selecting mTHPC over MC540 when maximizing potency and minimizing light exposure is critical, but also highlights MC540's potential for applications where a higher dose is tolerable or a different therapeutic window is desired.
- [1] Chen, J. Y., Mak, N. K., Wen, J. M., Leung, W. N., Chen, S. C., Fung, M. C., & Cheung, N. H. (1998). A comparison of the photodynamic effects of temoporfin (mTHPC) and MC540 on leukemia cells: efficacy and apoptosis. Photochemistry and Photobiology, 68(4), 545-554. View Source
